Amberlite SR1L NA

Catalog No.
S1903818
CAS No.
63182-08-1
M.F
C18H17NaO3S
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amberlite SR1L NA

CAS Number

63182-08-1

Product Name

Amberlite SR1L NA

IUPAC Name

sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate

Molecular Formula

C18H17NaO3S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C10H10.C8H8O3S.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1

InChI Key

MRTSCADIYLSZEU-UHFFFAOYSA-M

SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Amberlite SR1L NA is a gel-type strong acid cation exchange resin composed of sulfonated polystyrene. It is primarily utilized for water softening due to its excellent physical, chemical, and thermal stability, as well as its high ion exchange capacity. The resin is characterized by its amber, translucent, spherical beads, which facilitate effective ion exchange processes in various applications, including domestic and industrial water treatment .

Amberlite SR1L NA functions through ion exchange. As water containing unwanted cations flows through the resin bed, the cations are attracted to the negatively charged sulfonic acid groups and replace the sodium ions. This process softens the water by removing hardness-causing cations like calcium and magnesium.

  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system []. Proper handling and dust control measures are recommended.
  • Eye contact: The resin may cause eye irritation. Safety glasses should be worn during handling.

Properties for Research Applications

Amberlite SR1L NA, also known as TapTec™ SR1L Na, is a gel-type strong acid cation exchange resin classified as a sulfonated polystyrene. Several properties make it useful for scientific research applications []:

  • High Ion Exchange Capacity: It can hold a significant amount of ions, allowing for efficient capture or separation of target molecules in research processes. []
  • Excellent Stability: It exhibits strong physical, chemical, and thermal stability, making it suitable for various research conditions. [, ]
  • Fast Kinetics: The resin allows for rapid exchange of ions, which can be beneficial in research settings requiring efficient separation or purification. []

These properties make Amberlite SR1L NA a valuable tool for various research applications, including:

  • Chromatography: The resin can be used for separation and purification of biomolecules based on their charge. []
  • Metal Ion Sequestration: It can remove metal ions from solutions, which can be important in studies of proteins, enzymes, or other biomolecules that are sensitive to metal ions. []
  • Water Softening: In research settings utilizing hard water, Amberlite SR1L NA can be employed to remove calcium and magnesium ions, preventing precipitation or interference with experiments. []

Amberlite SR1L NA operates through ion exchange reactions, where it exchanges sodium ions with other cations present in a solution. This process is essential for removing undesirable ions such as calcium and magnesium, thereby softening water. The resin remains insoluble in dilute solutions of acids or bases and does not react with common solvents .

The general reaction can be represented as:
Na(resin)++Ca(solution)2+Ca(resin)2++2Na(solution)+\text{Na}^+_{(resin)}+\text{Ca}^{2+}_{(solution)}\rightarrow \text{Ca}^{2+}_{(resin)}+2\text{Na}^+_{(solution)}

Amberlite SR1L NA is synthesized through a solvent-free manufacturing process, which allows for the production of high-purity resin beads. This method ensures that the resin maintains compliance with stringent safety and quality standards required for potable water applications . The beads are produced in a free-flowing form, facilitating easy filling into cartridges and other containers.

Amberlite SR1L NA has a broad range of applications, including:

  • Water Softening: Used extensively in both domestic and industrial settings to remove hardness from water.
  • Food Industry: Employed for the decalcification of saccharose thin juice in sugar production.
  • Chemical Analysis: Utilized in ion exchange chromatography for the separation and purification of various ions.
  • Pharmaceuticals: Important in the purification processes of pharmaceutical compounds .

Interaction studies involving Amberlite SR1L NA have focused on its efficacy in removing various contaminants from solutions. For example, research has demonstrated its effectiveness in removing chromium ions from contaminated water sources . Additionally, the resin's interactions with strong oxidizing agents have been studied to ensure safe handling and application .

Amberlite SR1L NA shares similarities with other strong acid cation exchange resins. Below is a comparison highlighting its uniqueness:

Compound NameCompositionUnique Features
Amberlite IR120Sulfonated polystyreneCommonly used for water treatment but lacks specific food-grade compliance.
Dowex 50WX8Styrene-divinylbenzeneVersatile but not specifically designed for potable water applications.
Lewatit S 8528Weak cation exchange resinUsed as an alternative for calcium salt removal but has different ion exchange capacities compared to Amberlite SR1L NA.

Amberlite SR1L NA stands out due to its solvent-free manufacturing process, ensuring high purity and compliance with regulations governing food and potable water applications .

Fundamental Process Architecture

The manufacturing of Amberlite SR1L NA employs a specialized solvent-free polymerization methodology that represents a significant advancement in ion exchange resin production technology [1] [2] [3]. This process eliminates the use of organic solvents during the synthesis phase, ensuring compliance with stringent potable water safety requirements and reducing environmental impact [2] [4].

The polymerization process begins with the copolymerization of styrene and divinylbenzene monomers in an aqueous suspension system [5] [6]. The styrene monomer provides the backbone structure, while divinylbenzene serves as the cross-linking agent, creating the three-dimensional polymer network essential for mechanical stability and ion exchange capacity [7] [6] [8]. The typical monomer composition consists of styrene (92.5%) and divinylbenzene (7.5%), with the divinylbenzene content directly influencing the degree of cross-linking and pore structure [6].

Suspension Polymerization Parameters

The suspension polymerization technique employed for Amberlite SR1L NA synthesis involves precise control of multiple process variables [6] [8]. The polymerization occurs in a temperature-controlled environment at approximately 70-80°C, utilizing benzoyl peroxide as the radical initiator [6] [8] [9]. The aqueous phase contains polyvinyl alcohol as a suspending agent, maintaining droplet stability and controlling particle size distribution [6].

Critical process parameters include a monomer-to-water phase ratio of 1:7 by weight, agitation speed of approximately 240 rpm, and reaction times extending from 16 to 24 hours [6] [8]. The reaction proceeds under nitrogen atmosphere to prevent oxygen inhibition of the radical polymerization process [6]. The resulting polymer beads exhibit a uniform spherical morphology with controlled porosity characteristics [2] [4].

Porosity Development and Structure Control

The solvent-free methodology employed in Amberlite SR1L NA production creates a specific pore structure optimized for ion exchange applications [5] [7]. Unlike conventional methods that utilize organic diluents such as toluene or heptane to create porosity [7] [8], the solvent-free approach relies on controlled phase separation during polymerization to develop the necessary pore architecture [2] [3].

The polymer matrix exhibits a gel-type structure with interconnected micropores and mesopores that facilitate ion diffusion [1] [2]. The cross-linking density, controlled by the divinylbenzene content, determines the swelling behavior and mechanical properties of the final resin [7] [6]. Higher cross-linking densities result in reduced swelling but increased mechanical strength and thermal stability [7].

PropertySpecification
MatrixStyrene-divinylbenzene copolymer [1] [2]
Functional GroupsSulfonic acid groups [1] [2]
Physical FormAmber, translucent, spherical beads [1] [2]
Ionic Form as ShippedSodium ion (Na+) form [1] [2]
Total Exchange Capacity1.90-2.05 eq/L (Na+ form) [1] [2]
Moisture Holding Capacity41-49% [1] [2]
Shipping Weight808-820 g/L [1] [2]
Particle Diameter Range600-800 μm [1] [2]
Uniformity Coefficient≤1.8 [1] [2]
Fines Content (<300 μm)≤2.0% [1] [2]
Coarse Beads (>1180 μm)≤2.0% [1] [2]
Chemical ResistanceInsoluble in dilute acids, bases, and common solvents [1] [2]

Sulfonation Reaction Mechanisms

Electrophilic Aromatic Substitution Process

The sulfonation of the polystyrene-divinylbenzene matrix represents a critical transformation step that introduces the functional groups responsible for ion exchange capacity [10] [11] [12]. The reaction proceeds via electrophilic aromatic substitution, where concentrated sulfuric acid (96-98%) serves as the sulfonating agent [11] [12] [13].

The mechanism involves the generation of sulfur trioxide (SO₃) from concentrated sulfuric acid, which acts as the electrophilic species attacking the electron-rich aromatic rings of the polystyrene backbone [10] [11] [12]. The reaction preferentially occurs at the para position relative to the alkyl chain, resulting in the formation of sulfonic acid functional groups (-SO₃H) [11] [12] [13].

The chemical transformation can be represented by the following reaction scheme:
$$ \text{(CH₂CHC₆H₅)}n + n \text{SO₃} → \text{(CH₂CHC₆H₄SO₃H)}n $$ [12]

Reaction Kinetics and Control Parameters

The sulfonation kinetics are governed by several critical parameters including temperature, acid concentration, reaction time, and particle size of the polymer substrate [10] [11] [14] [13]. Research indicates that the reaction follows first-order kinetics with respect to the aromatic ring content, though reversible behavior may occur due to hydrochloric acid formation when chlorosulfonic acid is employed as the sulfonating agent [10].

Temperature significantly influences the reaction rate, with optimal conditions typically ranging from 80-120°C [11] [14] [13]. Higher temperatures accelerate the sulfonation process but may also promote side reactions such as desulfonation or polymer degradation [14]. The degree of sulfonation increases with reaction time up to a maximum, beyond which desulfonation becomes significant [14].

The particle size of the polymer substrate critically affects the heterogeneous reaction kinetics [11] [13]. Smaller particles provide increased surface area for reaction, leading to faster sulfonation rates and more uniform functional group distribution [11] [15]. The sulfonation process must be carefully controlled to achieve the desired degree of functionalization while maintaining polymer integrity [11] [13].

ParameterSpecification/Range
Sulfonating AgentConcentrated sulfuric acid (96-98%) [11] [12] [13]
Temperature Range80-120°C [11] [14] [13]
Reaction Time2-24 hours depending on conditions [10] [14]
Polymer Matrix Pre-treatmentSolvent-free preparation required [2] [3]
Reaction MechanismElectrophilic aromatic substitution [10] [11] [12]
Post-sulfonation ProcessingWashing and ion exchange conversion [1] [2]
Degree of Sulfonation ControlMonitored via acid-base titration [14]

Post-Sulfonation Processing and Ion Exchange Conversion

Following the primary sulfonation reaction, the polymer undergoes extensive washing and conditioning to remove excess acid and convert the resin to the desired ionic form [1] [2]. The washing process typically involves multiple rinse cycles with deionized water to eliminate residual sulfuric acid and sulfuric acid salts [2] [4].

The conversion to the sodium form involves treatment with sodium hydroxide or sodium chloride solutions, replacing the hydrogen ions on the sulfonic acid groups with sodium ions [1] [2] [12]. This conversion is essential for the final product specification and ensures optimal performance in water softening applications [1] [2]. The process can be represented as:
$$ \text{(CH₂CHC₆H₄SO₃H)}n + n \text{NaOH} → \text{(CH₂CHC₆H₄SO₃Na)}n + n \text{H₂O} $$ [12]

Quality control during this phase involves monitoring the degree of conversion through conductivity measurements and analytical titration to ensure complete transformation to the sodium form [1] [2] [4]. The final product undergoes dewatering and classification to achieve the specified particle size distribution and moisture content [1] [2].

Quality Control Protocols for Potable Water Applications

Comprehensive Analytical Testing Framework

The quality control protocols for Amberlite SR1L NA reflect the stringent requirements for potable water applications, encompassing physical, chemical, and microbiological testing parameters [1] [2] [4]. The testing framework ensures compliance with multiple international standards including US FDA 21 CFR 173.25, Council of Europe Resolution AP(97)1, and German BgVV XXIV recommendations [1] [2] [4] [16] [17].

Physical property testing encompasses moisture content determination, particle size distribution analysis, uniformity coefficient measurement, and bead integrity assessment [1] [2] [18] [19]. The moisture holding capacity is measured using centrifugation techniques to remove free water, followed by gravimetric analysis to determine the inherent moisture content [19]. Particle size distribution is evaluated using both sieve analysis and laser diffraction methods to ensure compliance with the 600-800 μm specification range [1] [2] [15].

Chemical property analysis focuses on total exchange capacity determination through acid-base titration methods [1] [2] [20] [18]. The exchange capacity measurement involves converting the resin to the hydrogen form and determining the number of available exchange sites through standardized titration procedures [20] [18]. Additional chemical testing includes functional group analysis and assessment of chemical resistance properties [1] [2].

Leaching and Migration Testing Protocols

Specialized leaching tests are conducted to evaluate the potential migration of organic and inorganic substances from the resin into treated water [1] [2] [4] [21]. These tests follow standardized protocols such as those outlined in BS EN 12873-3:2006 and Protocol 6 for filter media and ion exchange resins [21].

The leaching test procedure involves suspending a known quantity of resin in test water for 72-hour periods, with multiple consecutive leaching cycles conducted to assess long-term stability [21]. The test water may be either chlorine-free or chlorinated, depending on the intended application conditions [21]. Leachate samples are analyzed for heavy metals, total organic carbon (TOC), and specific substances of concern [1] [2] [4] [21].

Total Organic Carbon analysis is particularly critical, with acceptance criteria typically set at less than 10 ppm according to DIN 19633 standards [1] [2] [4]. This parameter serves as an indicator of potential organic compound migration from the polymer matrix into the treated water [4] [21]. Advanced analytical techniques including atomic absorption spectroscopy and X-ray fluorescence are employed for inorganic contaminant analysis [22].

Microbiological and Sterility Assessment

Microbiological testing protocols ensure that the resin meets potable water safety requirements through total microbial count determination [1] [2] [4]. The testing methodology involves standard plate count techniques using appropriate growth media and incubation conditions to detect viable microorganisms [4].

The resin manufacturing process includes sterilization steps to minimize microbial contamination, and quality control testing verifies the effectiveness of these measures [4]. Additional testing may include assessment for specific pathogenic microorganisms depending on regulatory requirements and intended application conditions [4] [21].

Microscopic examination protocols involve visual and microscopic assessment of resin bead integrity, contamination levels, and physical degradation [18] [19] [22]. High-resolution imaging techniques, including X-ray microscopy, may be employed to evaluate internal structure and detect potential defects or fouling [23] [22]. The examination includes documentation through photography and detailed reporting of observations [19] [22].

Test CategoryTest Method/ParameterAcceptance Criteria
Physical PropertiesMoisture content, particle size, uniformity coefficient [1] [2] [18]Per product specification [1] [2]
Chemical PropertiesTotal exchange capacity, functional group analysis [1] [2] [20]Min 1.90 eq/L capacity [1] [2]
Individual Substance ReleaseHeavy metals, specific ion leaching tests [21] [22]Below regulatory limits [21]
Global Organic ReleaseTotal Organic Carbon (TOC) measurement [1] [2] [4]<10 ppm TOC (DIN 19633) [1] [2] [4]
Microbial TestingTotal microbial count determination [1] [2] [4]Compliant with potable water standards [4]
Particle Size DistributionLaser diffraction analysis, sieve analysis [1] [2] [15]600-800 μm mean diameter [1] [2]
Exchange CapacityAcid-base titration, breakthrough curves [20] [18]Within ±5% of specification [20]
Microscopic ExaminationVisual and microscopic bead integrity assessment [19] [22]No cracking, fouling, or degradation [19] [22]

The comprehensive quality control framework ensures that Amberlite SR1L NA consistently meets the exacting standards required for potable water applications while maintaining the performance characteristics essential for effective water treatment operations. The integration of multiple analytical techniques provides robust verification of product quality and regulatory compliance across diverse international markets [1] [2] [4] [16] [17].

Regulation/StandardApplicationKey Requirements
US FDA 21 CFR 173.25 [16] [24]Food contact applicationsSulfonated styrene-divinylbenzene copolymer approved [16]
Council of Europe Resolution AP(97)1 [17]Ion exchange resins in food processingSafety assessment for food contact [17]
German BgVV XXIV [1] [2] [4]Drinking water treatment materialsAll ingredients listed and approved [1] [2]
DIN 19633 [1] [2] [4]Total Organic Carbon limitsTOC <10 ppm requirement [1] [2] [4]
France DGCCRF [1] [2] [4]Sugar industry processing aidApproved for saccharose processing [1] [2]
UK Water Treatment Approval [1] [2] [4]Potable water treatmentCompliance with UK standards [1] [2]
Austria Potable Water [1] [2] [4]Drinking water applicationsApproved for potable water use [1] [2]
Poland Water Treatment [1] [2] [4]Water treatment systemsMeets Polish water treatment regulations [1] [2]

Particle Size Distribution and Bead Morphology

Amberlite SR1L NA exhibits a well-defined particle size distribution characterized by amber, translucent, spherical beads [1] [2]. The harmonic mean size ranges from 600 to 800 micrometers, representing the optimal particle diameter for efficient ion exchange operations [1] [2] [3]. This narrow size distribution ensures consistent hydraulic performance and minimizes channeling effects during water treatment processes.

The particle size specification maintains strict quality control parameters, with fines content (particles smaller than 300 micrometers) limited to 2.0% maximum and coarse beads (particles larger than 1180 micrometers) restricted to 2.0% maximum [1] [2] [3]. The uniformity coefficient is maintained at 1.8 or less, indicating excellent size consistency throughout the resin bed [1] [3]. This controlled particle size distribution facilitates free-flowing characteristics, making the resin particularly suitable for easy and rapid filling of treatment units and cartridges [1] [2] [4].

The spherical bead morphology contributes significantly to the resin's hydraulic properties, providing optimal surface area for ion exchange while maintaining structural integrity under operational pressures. The amber coloration results from the styrene-divinylbenzene copolymer matrix combined with the sulfonic acid functional groups [1] [5] [2].

Density and Hydration Characteristics

The density characteristics of Amberlite SR1L NA demonstrate its robust physical structure and optimal water retention properties. The shipping weight ranges from 808 to 820 grams per liter, providing a consistent bulk density for system design calculations [1] [2] [6]. This density reflects the gel-type matrix structure that balances mechanical strength with accessibility to exchange sites.

Water retention capacity constitutes 41 to 49% in the sodium form, representing the moisture content essential for maintaining the resin's functional characteristics [1] [2] [7]. This hydration level ensures optimal swelling characteristics while preserving the structural integrity of the polymer matrix. The vapor density exceeds 1 (versus air), indicating the substantial molecular weight of the polymer structure [8] [9] [10].

The hydration characteristics directly influence the resin's total exchange capacity of 2.05 equivalents per liter in the sodium form [1] [3], with some specifications indicating 1.90 equivalents per liter minimum [2]. This capacity represents the maximum theoretical ion exchange potential under optimal hydration conditions.

Chemical Stability Profile

pH Tolerance Range

Amberlite SR1L NA demonstrates exceptional pH tolerance across the complete range from 0 to 14, making it suitable for diverse water treatment applications [11] [12]. The resin's strongly acidic sulfonic acid functional groups maintain complete ionization independence of solution pH, enabling consistent performance under highly acidic to strongly alkaline conditions [12].

Service cycle operations are stable across pH 1 to 14, while the resin can withstand the full pH spectrum of 0 to 14 without functional limitations [13] [12]. This broad pH stability results from the strong mineral acid-equivalent ionization behavior of the sulfonic acid groups, which remain fully dissociated even under extremely acidic conditions [12].

The pH-independent ion exchange capacity ensures reliable cation removal efficiency regardless of feedwater chemistry variations. This characteristic proves particularly valuable in applications involving potable water treatment, food processing, and industrial water conditioning where pH fluctuations commonly occur [1] [5] [2].

Oxidative Resistance Mechanisms

The oxidative resistance of Amberlite SR1L NA stems from its gel-type styrene-divinylbenzene copolymer matrix and the inherent stability of sulfonic acid functional groups [1] [5] [14]. The resin demonstrates excellent resistance to reducing and oxidizing agents under normal operating conditions [12].

However, specific precautions must be observed regarding strong oxidizing agents, particularly nitric acid, which can cause explosive exothermic reactions [2] [15] [16]. The technical guidance emphasizes avoiding contact with nitric acid and other powerful oxidizers that may attack the organic polymer backbone [2] [17].

Metal ion catalysis effects require attention, as exposure to iron, manganese, and copper ions should be minimized in oxidizing environments [15] [16]. These transition metals can catalytically accelerate oxidative degradation processes, potentially compromising resin longevity and performance.

The resin maintains chemical resistance through insolubility in dilute solutions of acids, bases, and common organic solvents [1] [3]. This resistance ensures structural integrity during regeneration cycles and extended service periods.

Thermal Stability Parameters

Maximum Operating Temperature Thresholds

Amberlite SR1L NA exhibits excellent thermal stability with a maximum operating temperature of 120°C (248°F) [1] [2] [3] [18]. This temperature threshold represents the upper limit for continuous operation while maintaining structural integrity and functional capacity.

The thermal stability characteristics derive from the crosslinked styrene-divinylbenzene polymer matrix and the thermally stable sulfonic acid functional groups [1] [5]. The gel-type structure provides thermal resistance superior to many alternative ion exchange materials, enabling applications in elevated temperature water treatment processes [5] [18].

Storage recommendations specify room temperature conditions in dry environments to optimize resin shelf life and prevent premature degradation [8] [9] [19]. The thermal stability extends across the operational temperature range of 5°C to 120°C, accommodating seasonal variations and process temperature requirements [13] [18].

Thermal cycling studies demonstrate that the resin maintains its physical, chemical, and thermal stability characteristics even under repeated temperature fluctuations within the specified operating range [1] [5] [4]. This thermal resilience ensures consistent performance in industrial applications where temperature variations are common.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-16-2023

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